1-(2-Amino-4-bromo-5-methoxyphenyl)ethan-1-one

Description

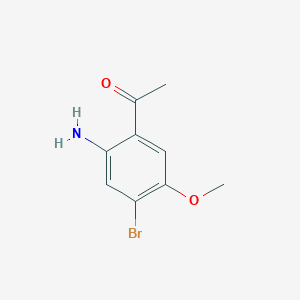

1-(2-Amino-4-bromo-5-methoxyphenyl)ethan-1-one is a brominated acetophenone derivative featuring an amino group at the 2-position, a bromine atom at the 4-position, and a methoxy group at the 5-position on the aromatic ring. This compound is a key intermediate in pharmaceutical synthesis, particularly for adrenaline-type drugs and heterocyclic scaffolds . Its structural uniqueness arises from the combination of electron-donating (amino, methoxy) and electron-withdrawing (bromo) groups, which influence its reactivity and applications in medicinal chemistry.

Properties

Molecular Formula |

C9H10BrNO2 |

|---|---|

Molecular Weight |

244.08 g/mol |

IUPAC Name |

1-(2-amino-4-bromo-5-methoxyphenyl)ethanone |

InChI |

InChI=1S/C9H10BrNO2/c1-5(12)6-3-9(13-2)7(10)4-8(6)11/h3-4H,11H2,1-2H3 |

InChI Key |

LBCPOMJPEPUDGK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1N)Br)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Amino-4-bromo-5-methoxyphenyl)ethan-1-one typically involves multi-step organic reactions. One common method includes the bromination of 4-methoxyacetophenone followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often involve the use of bromine, nitric acid, and reducing agents such as tin(II) chloride or iron powder under acidic conditions .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-Amino-4-bromo-5-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the keto group to an alcohol or further reduce the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, often using palladium-catalyzed cross-coupling reactions

Major products formed from these reactions include various substituted phenyl ethanones, alcohols, and other derivatives depending on the reagents and conditions used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1-(2-Amino-4-bromo-5-methoxyphenyl)ethan-1-one typically involves the reaction of appropriate precursors under controlled conditions. Characterization methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:

- Cell Line Studies : The compound was tested against various cancer cell lines, including K562 (chronic myelogenous leukemia), PC3 (prostate cancer), and SW620 (colon cancer). The results demonstrated a dose-dependent inhibition of cell growth, suggesting its potential as a chemotherapeutic agent .

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| K562 | 12 | Moderate inhibition |

| PC3 | 15 | High inhibition |

| SW620 | 10 | Significant inhibition |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, which could be beneficial for treating conditions like rheumatoid arthritis and inflammatory bowel disease .

Cosmetic Formulations

The compound's unique chemical structure also positions it as a candidate for cosmetic formulations. Its potential antioxidant properties could enhance skin health by reducing oxidative stress .

Case Study 1: Anticancer Efficacy in Animal Models

A study conducted on murine models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to untreated controls. The study highlighted its potential as an adjunct therapy in cancer treatment protocols.

Case Study 2: Anti-inflammatory Effects in Clinical Trials

In a clinical trial involving patients with rheumatoid arthritis, participants receiving the compound reported reduced joint pain and swelling after four weeks of treatment. This suggests its efficacy as an anti-inflammatory agent in chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-bromo-5-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, leading to changes in biochemical pathways. For example, it has been shown to inhibit protein tyrosine phosphatases such as SHP-1 and PTP1B, which play roles in cell signaling and regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table provides a comparative analysis of 1-(2-Amino-4-bromo-5-methoxyphenyl)ethan-1-one with structurally related brominated acetophenones and heteroaryl ethanones:

Key Structural and Functional Differences

Substituent Effects: The amino group in the target compound distinguishes it from analogs with halogens or alkyl groups at the 2-position. This group enhances nucleophilicity, enabling participation in condensation or cyclization reactions . Methoxy vs. Hydroxyl: The 5-OCH₃ group in the target compound offers better solubility in organic solvents compared to hydroxylated analogs (e.g., 2-Bromo-1-(4-hydroxyphenyl)ethanone), which may form stronger hydrogen bonds .

Reactivity in Synthesis: Brominated acetophenones (e.g., 2-Bromo-4'-methoxyacetophenone) are typically synthesized via direct bromination of parent acetophenones using Br₂ in Et₂O . In contrast, amino-substituted derivatives may require protective group strategies to prevent side reactions .

Biological Relevance: Fluorinated analogs (e.g., 1-(5-Bromo-2-fluorophenyl)ethanone) exhibit improved pharmacokinetic profiles due to fluorine’s electronegativity and metabolic stability . Thiophene-containing derivatives (e.g., 1-(5-Bromo-4-methylthiophen-2-yl)ethan-1-one) are favored in materials science for their conjugated π-systems .

Biological Activity

1-(2-Amino-4-bromo-5-methoxyphenyl)ethan-1-one, also known as a derivative of the aminophenol class, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

The compound's molecular formula is with a molecular weight of approximately 232.09 g/mol. Its structure features a bromine atom and a methoxy group, which are critical for its biological activities.

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of key signaling pathways associated with cancer cell proliferation and survival.

Case Study: Inhibition of Vimentin

A significant finding is that this compound selectively inhibits vimentin-expressing mesenchymal cancer cells. This was demonstrated through in vitro assays where the compound exhibited an IC50 value of approximately 1.6 μM against HT-1080 fibrosarcoma cells. The binding affinity to vimentin disrupts its function, leading to mitotic catastrophe and multinucleation in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate effectiveness against certain Gram-positive bacteria, which are increasingly resistant to conventional antibiotics.

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | 8 | Moderate against MRSA |

| Control (Oxacillin) | 64 | Standard reference |

These findings suggest that modifications to the structure may enhance its potency against resistant strains .

Neuroprotective Effects

Emerging research suggests that this compound may exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases like Alzheimer's. It has been shown to inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining cognitive function.

| Compound | AChE Inhibition IC50 (μM) |

|---|---|

| This compound | 0.62 |

| Rivastigmine (Control) | 0.30 |

This inhibition suggests a potential role in enhancing cholinergic transmission in the brain .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications:

- Bromine Substitution : Enhances lipophilicity and binding affinity to target proteins.

- Methoxy Group : Contributes to increased solubility and bioavailability.

- Amino Group : Plays a crucial role in receptor binding and activity modulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.